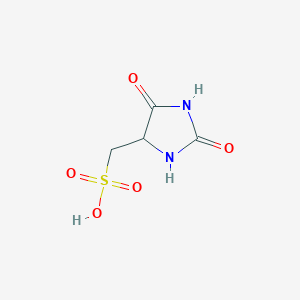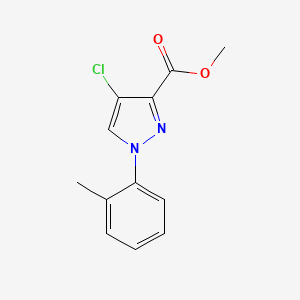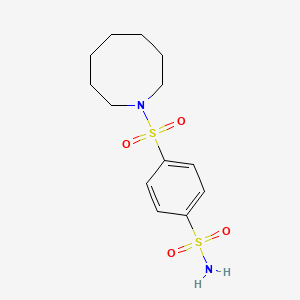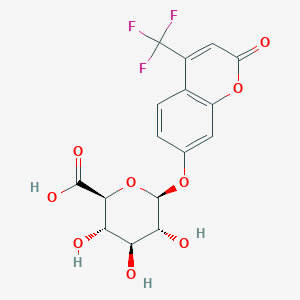
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a chromenyl moiety substituted with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the trifluoromethyl group via electrophilic substitution and the formation of the tetrahydropyran ring through a glycosylation reaction. The final steps include the protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods like high-performance liquid chromatography (HPLC) ensures the isolation of the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C16H13F3O9 |
|---|---|
Molekulargewicht |
406.26 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
MCDDIRXDQVYRLC-DKBOKBLXSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


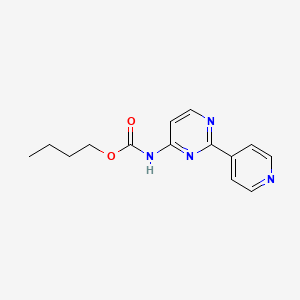
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)
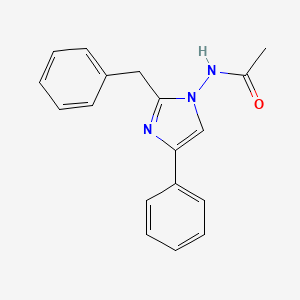
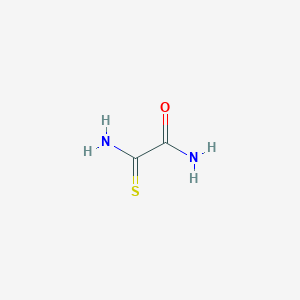
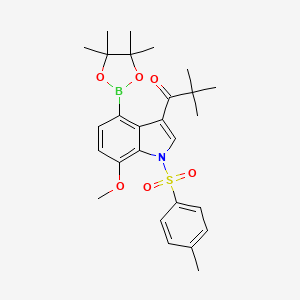
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
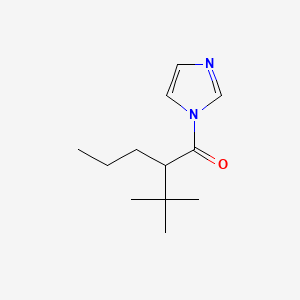
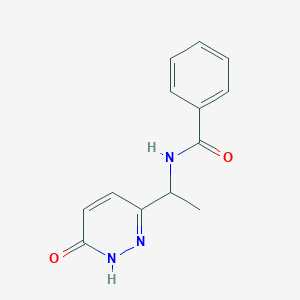
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)
